Enhanced Reactivity Profile of Fluorinated Phenylboronic Acids in Pd-Catalyzed Suzuki-Miyaura Coupling
While direct head-to-head coupling data for 4-ethyl-3-fluorophenylboronic acid is not available in the public domain, a robust class-level inference can be drawn from a 2017 study comparing the reactivity of various boronic acids. The study demonstrated that 4-fluorophenylboronic acid exhibited significantly higher catalytic activity compared to both phenylboronic acid and 4-carboxyphenylboronic acid in a Pd-nanoparticle catalyzed Suzuki-Miyaura reaction with 1-bromo-4-fluorobenzene [1]. This enhanced reactivity is attributed to the electron-withdrawing inductive effect (-I) of the fluorine substituent, which activates the boronic group for faster transmetalation [1]. It is therefore expected that 4-ethyl-3-fluorophenylboronic acid, by virtue of its 3-fluoro substituent, would display a similarly enhanced reactivity profile compared to non-fluorinated analogs like 4-ethylphenylboronic acid.
| Evidence Dimension | Catalytic Activity (Conversion Rate) in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Data for 4-ethyl-3-fluorophenylboronic acid is not available; inferred to be similar to 4-fluorophenylboronic acid based on class properties. |
| Comparator Or Baseline | 4-fluorophenylboronic acid vs. phenylboronic acid and 4-carboxyphenylboronic acid |
| Quantified Difference | 4-fluorophenylboronic acid showed superior activity and faster reaction rates compared to phenylboronic acid and 4-carboxyphenylboronic acid. |
| Conditions | Reaction with 1-bromo-4-fluorobenzene catalyzed by G-COOH-Pd-10 nanoparticles at 70°C and 110°C in toluene/water. |
Why This Matters
This class-level inference suggests that 4-ethyl-3-fluorophenylboronic acid will likely offer faster and more efficient couplings than non-fluorinated alternatives, potentially reducing catalyst loading and reaction times in synthetic workflows.
- [1] Gómez-Ruiz, S. et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts 2017, 7(3), 76. View Source
